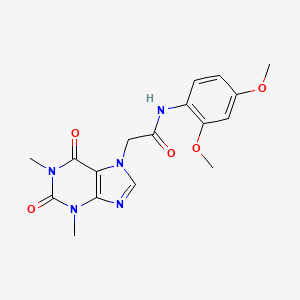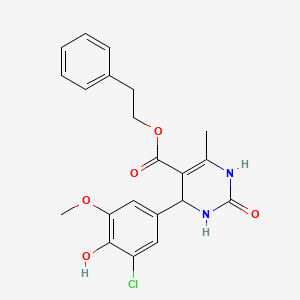![molecular formula C27H19BrN4O3 B11648248 2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11648248.png)
2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ブロモフェニル)-8,9-ビス(4-メトキシフェニル)フロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、トリアゾロピリミジン類に属する複雑な複素環式化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の独特な構造は、縮合したトリアゾールとピリミジン環系を特徴とし、科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
2-(2-ブロモフェニル)-8,9-ビス(4-メトキシフェニル)フロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの合成は、通常、多段階反応を伴います。一般的な方法の1つは、特定の条件下での適切な前駆体の環化が含まれます。
工業生産方法
このような複雑な複素環式化合物の工業生産は、しばしば、高い収率と純度を達成するために反応条件の最適化を伴います。これには、マイクロ波支援合成の使用が含まれる場合があり、触媒の必要性を減らしながら反応速度と収率を高めることが示されています .
化学反応の分析
反応の種類
2-(2-ブロモフェニル)-8,9-ビス(4-メトキシフェニル)フロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を形成することができます。
還元: 還元反応は、コア構造に付着した官能基を変更するために実行できます。
置換: ハロゲン置換反応、たとえば、臭素原子を他の官能基に置換することは一般的です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
置換: 求核置換反応は、しばしば、ナトリウムメトキシド (NaOMe) やtert-ブトキシドカリウム (KOtBu) などの試薬を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな官能基を導入して、さまざまな誘導体を生成する可能性があります。
科学研究への応用
2-(2-ブロモフェニル)-8,9-ビス(4-メトキシフェニル)フロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: この化合物の独自の構造により、さまざまな生物学的標的に相互作用することができ、生化学的研究に役立ちます。
科学的研究の応用
2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
2-(2-ブロモフェニル)-8,9-ビス(4-メトキシフェニル)フロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節することができます。たとえば、特定の酵素の阻害剤として作用し、細胞経路とプロセスに影響を与える可能性があります .
類似化合物との比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: 類似の生物活性を有する別の複素環式化合物。
トリアゾロチアジアジン: 抗がん剤や抗菌剤を含む、多様な薬理学的活性で知られています.
独自性
2-(2-ブロモフェニル)-8,9-ビス(4-メトキシフェニル)フロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、その独自の縮合環系とブロモフェニル基とメトキシフェニル基の存在によって際立っています。これらの構造上の特徴は、その独特の化学的および生物学的特性に貢献し、研究開発のための貴重な化合物となっています。
特性
分子式 |
C27H19BrN4O3 |
|---|---|
分子量 |
527.4 g/mol |
IUPAC名 |
4-(2-bromophenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C27H19BrN4O3/c1-33-18-11-7-16(8-12-18)22-23-26-30-25(20-5-3-4-6-21(20)28)31-32(26)15-29-27(23)35-24(22)17-9-13-19(34-2)14-10-17/h3-15H,1-2H3 |
InChIキー |
DXQMNFNPMMKGES-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Br)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648174.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)

![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)

![[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)

![4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B11648207.png)
![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648217.png)
![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)
![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
